molecular formula C17H20N2O3 B1384962 N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 1020054-77-6

N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1384962
CAS No.: 1020054-77-6
M. Wt: 300.35 g/mol
InChI Key: MCMVLZIKSOPRRZ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide” is a chemical compound with the molecular formula C17H20N2O3 . It has a molecular weight of 300.36 .

Scientific Research Applications

Catalytic Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, serves as a key intermediate in the production of azo disperse dyes. It has been synthesized through a novel Pd/C catalyzed hydrogenation method, offering an efficient and selective approach for industrial applications (Zhang Qun-feng, 2008).

Anticonvulsant Activity

Various acetamide derivatives, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, have demonstrated significant anticonvulsant properties. These compounds are notable for their effectiveness in mouse models and potential applications in epilepsy treatment (E. Pękala et al., 2011).

Enzyme Inhibition

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and tested against various enzymes. They exhibited notable activity against acetylcholinesterase, highlighting their potential in therapeutic applications (A. Rehman et al., 2013).

Imaging Probe Development

In the quest for new imaging probes, derivatives of acetamide have been explored. For instance, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide was developed as a potential imaging agent for 5-HT2A receptors, although it showed limitations in tracer retention (J. Prabhakaran et al., 2006).

X-Ray Powder Diffraction of Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally similar to the compound , have been characterized by X-ray powder diffraction, indicating potential applications in pesticide development (E. Olszewska et al., 2011).

Anticancer Drug Development

Compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and their structures analyzed, showing promise in anticancer drug development. Molecular docking analyses targeting specific receptors underline their therapeutic potential (Gopal Sharma et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have various effects depending on the context in which it’s used .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMVLZIKSOPRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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